2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene
Brand Name: Vulcanchem
CAS No.: 150502-19-5
VCID: VC16838988
InChI: InChI=1S/C16H12S2/c1-2-14-9-10-16(18-14)13-7-5-12(6-8-13)15-4-3-11-17-15/h2-11H,1H2
SMILES:
Molecular Formula: C16H12S2
Molecular Weight: 268.4 g/mol

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene

CAS No.: 150502-19-5

Cat. No.: VC16838988

Molecular Formula: C16H12S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene - 150502-19-5

Specification

CAS No. 150502-19-5
Molecular Formula C16H12S2
Molecular Weight 268.4 g/mol
IUPAC Name 2-ethenyl-5-(4-thiophen-2-ylphenyl)thiophene
Standard InChI InChI=1S/C16H12S2/c1-2-14-9-10-16(18-14)13-7-5-12(6-8-13)15-4-3-11-17-15/h2-11H,1H2
Standard InChI Key CDQPJOYRFIEZOD-UHFFFAOYSA-N
Canonical SMILES C=CC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3

Introduction

Structural and Chemical Identity

2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene (C₁₆H₁₂S₂) is a bithiophene derivative characterized by a central thiophene ring substituted at the 2-position with an ethenyl group (-CH=CH₂) and at the 5-position with a 4-(thiophen-2-yl)phenyl group. The molecule’s extended conjugation, arising from the planar arrangement of thiophene and phenyl rings, is anticipated to enhance electronic delocalization, a property critical for optoelectronic applications .

Table 1: Molecular Properties of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene

PropertyValue
Molecular FormulaC₁₆H₁₂S₂
Molecular Weight268.39 g/mol
Exact Mass268.0418 Da
Topological Polar Surface Area56.48 Ų
LogP (Octanol-Water)5.82 (estimated)

The LogP value, estimated using analogs such as 2-decyl-5-(4-thiophen-2-ylphenyl)thiophene , indicates moderate hydrophobicity, suggesting solubility in organic solvents like toluene or dichloromethane. The planar geometry of the thiophene and phenyl groups, as observed in related benzothiophene derivatives , likely stabilizes the molecule through π-π stacking interactions in the solid state.

Synthetic Methodologies

The synthesis of 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene can be inferred from analogous thiophene derivatives. Two plausible routes are highlighted below:

Knöevenagel Condensation

This method, employed for synthesizing 5-hetarylmethylene-4-thioxo-2-thiazolidinones , could be adapted to introduce the ethenyl group. Reacting a thiophene carbaldehyde with a thiazolidinone precursor in the presence of a base (e.g., sodium acetate) in glacial acetic acid or polyethylene glycol (PEG-400) may yield the desired ethenyl-thiophene intermediate.

Representative Reaction Scheme

  • Formation of Ethenyl Group:
    Thiophene-2-carbaldehyde + Active Methylene Compound (e.g., malononitrile) → Ethenyl-substituted Thiophene.

  • Suzuki-Miyaura Coupling:
    The 4-(thiophen-2-yl)phenyl group can be introduced via palladium-catalyzed cross-coupling between a boronic acid derivative and a brominated thiophene intermediate.

Gewald’s Thiophene Synthesis

As demonstrated in the synthesis of 2-aminothiophenes , this method involves the cyclocondensation of ketones with sulfur and cyanoacetates. Adapting this approach, cyclopentanone derivatives could be used to construct the thiophene core, followed by functionalization with the ethenyl and aryl groups.

Critical Parameters:

  • Solvent Choice: PEG-400, a green solvent, enhances reaction efficiency and reduces side products .

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions ensure regioselectivity .

Spectroscopic Characterization

While direct spectral data for 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene are unavailable, inferences are drawn from structurally related compounds:

  • IR Spectroscopy: Expected stretches include C=C (ethenyl) at ~1600 cm⁻¹ and C-S (thiophene) at ~680 cm⁻¹ .

  • ¹H NMR: Distinct signals for the ethenyl protons (δ 5.2–6.8 ppm, coupling constant J = 16 Hz) and aromatic protons (δ 7.2–8.1 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 268.04 (M⁺) with fragments corresponding to thiophene (85 Da) and phenylthiophene (173 Da) moieties .

Table 2: Predicted ¹H NMR Shifts

Proton EnvironmentChemical Shift (δ, ppm)
Ethenyl (CH=CH₂)5.2–6.8 (doublet)
Thiophene H3, H47.3–7.5 (multiplet)
Phenyl Ring Protons7.1–7.9 (multiplet)

Crystallographic and Conformational Analysis

X-ray crystallography of benzothiophene derivatives reveals that the planarity of the thiophene ring is critical for intermolecular interactions. For 2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene:

  • Dihedral Angles: The phenyl-thiophene linkage is expected to exhibit a dihedral angle of ~75–85°, as seen in compound I , optimizing conjugation while minimizing steric strain.

  • Hirshfeld Surface Analysis: Predominant interactions include H⋯H (40–50%), C⋯H (25–30%), and S⋯H (10–15%), similar to fluorophenyl-thiophene systems .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.

  • Crystallography: Resolve single-crystal structures to confirm conformational predictions.

  • Biological Screening: Evaluate antiproliferative activity and computational docking studies to identify molecular targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator